molecular formula C12H14N2O2 B1665380 Abrine CAS No. 526-31-8

Abrine

Cat. No.: B1665380
CAS No.: 526-31-8
M. Wt: 218.25 g/mol
InChI Key: CZCIKBSVHDNIDH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Abrine interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme responsible for the metabolism of tryptophan into kynurenine . This interaction plays a crucial role in modulating immune responses and promoting the activation of immunosuppressive cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, leading to cell death . In cancer cells, this compound can suppress immune escape and enhance the immunotherapy of anti-PD-1 antibody . It also inhibits the expression of PD-L1 in cancer cells or tumor tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the ribosomes in the cells, inhibiting protein synthesis and leading to cell death . Additionally, this compound can inhibit the IDO1-JAK1-STAT1 signaling pathway, which is involved in immune response regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows prolonged retention in non-small cell lung cancers (NSCLCs), suggesting high metabolic rates of tryptophan in these tumors . Its toxic effects are completely abrogated if the toxin is exposed to temperatures of 74 °C or higher .

Metabolic Pathways

This compound is involved in the tryptophan metabolic pathway. It inhibits the enzyme IDO1, which catalyzes the conversion of tryptophan into kynurenine . This interaction plays a crucial role in modulating immune responses .

Transport and Distribution

Given its ability to bind to ribosomes and inhibit protein synthesis, it is likely that this compound can be transported into cells and distributed to the sites of protein synthesis .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the ribosomes within the cells where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Abrine (L) can be synthesized through the methylation of L-tryptophan. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .

Industrial Production Methods: : Industrial production of this compound (L) is not common due to its toxic nature. extraction from the seeds of Abrus precatorius is a feasible method. The seeds are ground and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound (L) .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(methylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCIKBSVHDNIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967027
Record name N-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-59-2, 526-31-8
Record name N-Methyltryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does abrine exert its toxic effects?

A1: this compound is a ribosome-inactivating protein (RIP) that inhibits protein synthesis. [] It binds irreversibly to the 60S ribosomal subunit, disrupting the translation process essential for cell survival. []

Q2: What are the downstream effects of this compound's action on ribosomes?

A2: By inhibiting protein synthesis, this compound leads to cell death and multi-organ failure, particularly affecting the liver, kidneys, and gastrointestinal tract. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol. []

Q4: What spectroscopic data is available to characterize this compound?

A4: this compound's structure has been confirmed using techniques like NMR, HRMS, and X-ray crystallography. [, , ] Additionally, HPLC-DAD and LC-MS/MS have been used for its qualitative and quantitative determination. []

Q5: Does this compound possess any catalytic properties?

A6: While this compound itself is not known for catalytic activity, enzymes like N-methyltryptophan oxidase (MTOX) from E. coli are involved in its metabolic breakdown. [, , ]

Q6: Have computational methods been used to study this compound?

A7: Yes, molecular docking simulations have been used to investigate this compound's interactions with proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and isocitrate dehydrogenase 2 (IDH2) mutants, suggesting potential for anti-cancer drug development. [, ]

Q7: What are the safety concerns surrounding this compound?

A10: this compound is highly toxic, even in small amounts. [] It poses a significant risk through ingestion, inhalation, and injection, requiring strict handling and safety protocols. [, ]

Q8: What are the toxicological effects of this compound poisoning?

A14: this compound poisoning can lead to severe gastrointestinal symptoms, organ damage (liver, kidney), and death due to multi-organ failure. [, ]

Q9: How is this compound exposure detected and confirmed?

A15: this compound exposure can be detected by measuring its levels in biological samples like urine and blood using techniques like LC-MS/MS. [, , ]

Q10: What analytical techniques are used to quantify this compound in various matrices?

A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used to quantify this compound in biological samples and food matrices. [, , , ] Other techniques like HPLC-DAD have also been employed. [, ]

Q11: What is the environmental fate of this compound?

A11: Research on the environmental impact and degradation of this compound is limited and requires further investigation.

Q12: Have analytical methods for this compound detection and quantification been validated?

A18: Yes, analytical methods for this compound, particularly using LC-MS/MS, have been validated for accuracy, precision, and specificity in various matrices, including food and biological samples. [, , ]

Q13: What are the quality control measures for this compound used in research?

A13: Quality control measures include using certified reference materials, rigorous method validation, and regular instrument calibration to ensure accuracy and reliability of analytical data.

Q14: What is the historical context of this compound research?

A20: this compound has been recognized for its toxicity for centuries. [] Early research focused on characterizing its structure and understanding its toxic mechanisms. [, ] Recent studies explore its potential in cancer research and develop sensitive detection methods for biosecurity purposes. [, , ]

Q15: Are there any cross-disciplinary applications of this compound research?

A21: this compound research finds applications in various fields, including toxicology, analytical chemistry, biochemistry, and pharmacology. [] Its potential as an anti-cancer agent is being explored through collaborations between chemists, biologists, and clinicians. [, ]

Q16: What research infrastructure and resources are crucial for this compound research?

A22: Advanced analytical tools like LC-MS/MS, NMR, and computational modeling software are essential for studying this compound. Access to biological samples, cell lines, and animal models is crucial for in vitro and in vivo investigations. [, , , , ]

Q17: What are the alternatives and substitutes for this compound in its potential applications?

A23: Due to its toxicity, this compound has limited practical applications. Researchers are exploring alternative compounds with similar mechanisms of action but lower toxicity profiles for potential therapeutic use. [, ]

Q18: What are the challenges and future directions in this compound research?

A24: Key challenges include mitigating this compound's toxicity, understanding its long-term effects, and exploring its potential for therapeutic applications safely and effectively. [, ] Future research should focus on developing less toxic derivatives, investigating drug delivery systems, and identifying specific targets for its anti-cancer activity.

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